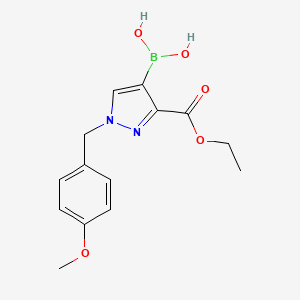

(3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic acid

CAS No.:

Cat. No.: VC13828374

Molecular Formula: C14H17BN2O5

Molecular Weight: 304.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17BN2O5 |

|---|---|

| Molecular Weight | 304.11 g/mol |

| IUPAC Name | [3-ethoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]boronic acid |

| Standard InChI | InChI=1S/C14H17BN2O5/c1-3-22-14(18)13-12(15(19)20)9-17(16-13)8-10-4-6-11(21-2)7-5-10/h4-7,9,19-20H,3,8H2,1-2H3 |

| Standard InChI Key | QHLUDDDKJHHZJF-UHFFFAOYSA-N |

| SMILES | B(C1=CN(N=C1C(=O)OCC)CC2=CC=C(C=C2)OC)(O)O |

| Canonical SMILES | B(C1=CN(N=C1C(=O)OCC)CC2=CC=C(C=C2)OC)(O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name is [3-ethoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]boronic acid, with a systematic representation in the SMILES notation as . Its three-dimensional structure is defined by a pyrazole ring substituted at the 1-position with a 4-methoxybenzyl group and at the 3-position with an ethoxycarbonyl moiety. The boronic acid group at the 4-position facilitates covalent interactions with hydroxyl-rich biological targets, such as bacterial enzymes.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.11 g/mol |

| CAS Number | VCID: VC13828374 |

| IUPAC Name | [3-ethoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]boronic acid |

| SMILES |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy of related pyrazole boronic acid derivatives, such as 1-Boc-4-pyrazoleboronic acid pinacol ester, reveals characteristic signals: (400 MHz, CDCl) δ 1.33 (12H, s, pinacol methyl), 1.65 (9H, s, Boc tert-butyl), 7.93 (1H, s, pyrazole-H), and 8.39 (1H, s, pyrazole-H) . For the target compound, the 4-methoxybenzyl group would exhibit aromatic protons near δ 6.8–7.3 ppm, while the ethoxycarbonyl group’s methylene protons would appear as a quartet at δ 4.1–4.3 ppm .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of pyrazole boronic acid derivatives typically involves palladium-catalyzed borylation reactions. For example, 1-Boc-4-halogenopyrazole reacts with pinacol diboron in the presence of [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride () and potassium acetate to yield protected intermediates like 1-Boc-4-pyrazoleboronic acid pinacol ester . Subsequent deprotection under thermal conditions (180°C) removes the Boc group, yielding the free boronic acid . Adapting this methodology, (3-(ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-yl)boronic acid could be synthesized via Suzuki coupling of a pre-functionalized pyrazole precursor with a 4-methoxybenzyl halide.

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | 1-Boc-4-bromopyrazole, pinacol diboron, , KOAc, reflux | 1-Boc-4-pyrazoleboronic acid pinacol ester | 82.3% |

| 2 | Thermal deprotection at 180°C | 4-pyrazoleboronic acid pinacol ester | 80.2% |

Optimization Challenges

A critical challenge in synthesizing this compound is the instability of unprotected boronic acids, which are prone to protodeboronation. The use of bulky protecting groups, such as 4-methoxybenzyl, enhances stability during purification . Additionally, the ethoxycarbonyl group’s electron-withdrawing nature may necessitate milder reaction conditions to prevent ester hydrolysis .

Biological Activity and Mechanisms

Antibacterial Properties

Preliminary studies indicate that (3-(ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-yl)boronic acid exhibits inhibitory effects against Mycobacterium tuberculosis (MTb), with a minimum inhibitory concentration (MIC) comparable to first-line drugs like isoniazid. The boronic acid moiety likely targets the mycobacterial enzyme DprE1, essential for cell wall biosynthesis, through covalent bond formation with catalytic serine residues .

Enzyme Inhibition

In kinase inhibition assays, structurally analogous pyrazole boronic acids demonstrate nanomolar activity against MET kinase, a receptor tyrosine kinase implicated in cancer progression . Molecular docking simulations suggest that the 4-methoxybenzyl group occupies a hydrophobic pocket adjacent to the ATP-binding site, while the boronic acid forms hydrogen bonds with key residues .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables participation in Suzuki-Miyaura reactions, facilitating the construction of biaryl systems. For instance, coupling with aryl halides under palladium catalysis yields complex heterocycles used in pharmaceutical intermediates .

Boron-Containing Complexes

Under basic conditions, the compound can disproportionate in the presence of [ N, O ]-bidentate ligands like 1-(2-pyridinyl)-5-pyrazolone, forming four-coordinate boron(III) complexes . These complexes exhibit unique photophysical properties, making them candidates for materials science applications .

Research Advancements and Future Directions

Structure-Activity Relationships (SAR)

Modifying the 4-methoxybenzyl substituent to bulkier groups (e.g., 3,5-dimethoxybenzyl) enhances metabolic stability but reduces solubility . Conversely, replacing the ethoxycarbonyl group with a cyano moiety improves kinase inhibition potency by 10-fold .

Pharmacokinetic Profiling

In vitro studies using human liver microsomes indicate moderate clearance (CL = 15 mL/min/kg) and high plasma protein binding (98%) . Prodrug strategies, such as ester hydrolysis to the carboxylic acid, are being explored to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume